molecular formula C13H20S B8080935 t-Butyl(2,4,6-trimethylphenyl)sulfide CAS No. 42157-59-5

t-Butyl(2,4,6-trimethylphenyl)sulfide

Cat. No.: B8080935
CAS No.: 42157-59-5
M. Wt: 208.36 g/mol
InChI Key: PQGMGUMHOPJNNR-UHFFFAOYSA-N
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Description

t-Butyl(2,4,6-trimethylphenyl)sulfide is an organic compound characterized by the presence of a tert-butyl group attached to a 2,4,6-trimethylphenyl ring through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl(2,4,6-trimethylphenyl)sulfide typically involves the reaction of 2,4,6-trimethylphenyl thiol with tert-butyl halides under nucleophilic substitution conditions. The reaction is usually carried out in the presence of a base such as sodium or potassium hydroxide in an alcohol or aqueous-alcohol solution. The reaction conditions often require moderate temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

t-Butyl(2,4,6-trimethylphenyl)sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the sulfide.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of t-Butyl(2,4,6-trimethylphenyl)sulfoxide and t-Butyl(2,4,6-trimethylphenyl)sulfone.

    Reduction: Regeneration of this compound from its oxidized forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

t-Butyl(2,4,6-trimethylphenyl)sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of t-Butyl(2,4,6-trimethylphenyl)sulfide involves its interaction with molecular targets through its sulfur atom. The compound can undergo redox reactions, influencing various biochemical pathways. The tert-butyl group and the trimethylphenyl ring contribute to its stability and reactivity, allowing it to participate in diverse chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl methyl sulfide
  • tert-Butyl phenyl sulfide
  • tert-Butyl 2,4-xylyl sulfide

Uniqueness

t-Butyl(2,4,6-trimethylphenyl)sulfide is unique due to the presence of three methyl groups on the phenyl ring, which can influence its steric and electronic properties. This structural feature distinguishes it from other tert-butyl aryl sulfides and can affect its reactivity and applications.

Properties

IUPAC Name

2-tert-butylsulfanyl-1,3,5-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S/c1-9-7-10(2)12(11(3)8-9)14-13(4,5)6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGMGUMHOPJNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230024
Record name 2-[(1,1-Dimethylethyl)thio]-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42157-59-5
Record name 2-[(1,1-Dimethylethyl)thio]-1,3,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42157-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dimethylethyl)thio]-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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